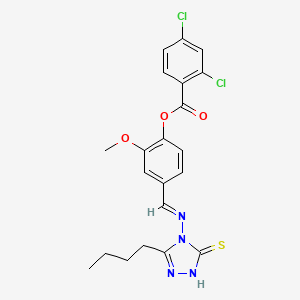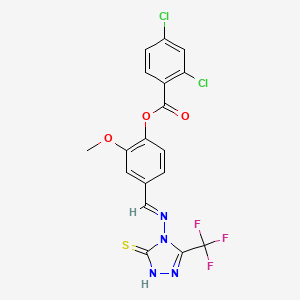![molecular formula C16H14N4O B7749227 N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide](/img/structure/B7749227.png)
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide is a complex organic compound that features an isoindoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and benzamide functional groups makes it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide typically involves the condensation of 3-aminoisoindoline with 2-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, potentially involving automated systems for mixing, heating, and purification.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline core structure and have similar reactivity and applications.
Thiazole-based Schiff base derivatives: These compounds also exhibit significant biological activities and are used in similar research contexts.
Uniqueness
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-10-6-2-3-7-11(10)16(21)20-19-15-13-9-5-4-8-12(13)14(17)18-15/h2-9H,1H3,(H,20,21)(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVZMLFHBIMIDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=C2C3=CC=CC=C3C(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C\2/C3=CC=CC=C3C(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-methoxy-4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B7749160.png)
![3-amino-6-methyl-N-(3-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7749162.png)

![4-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B7749183.png)



![1-[(E)-(3-aminoisoindol-1-ylidene)amino]-3-(4-butoxyphenyl)urea](/img/structure/B7749223.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B7749234.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2,4-dibromophenoxy)acetamide](/img/structure/B7749247.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethylphenoxy)acetamide](/img/structure/B7749251.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-propylphenoxy)acetamide](/img/structure/B7749259.png)
